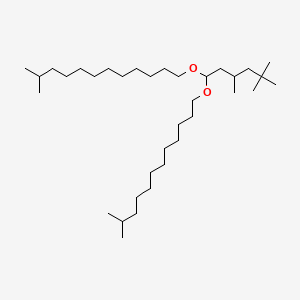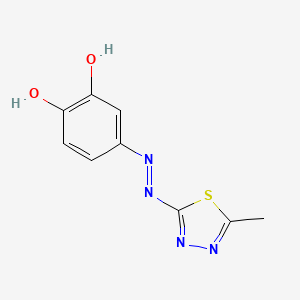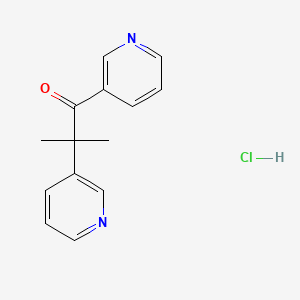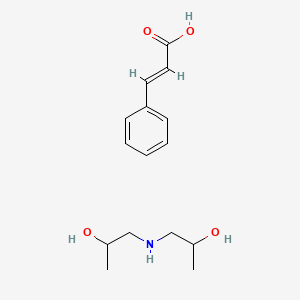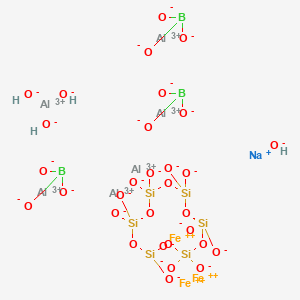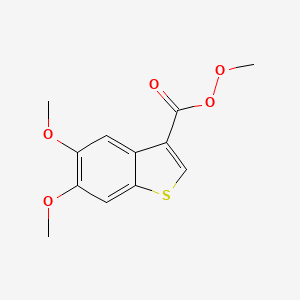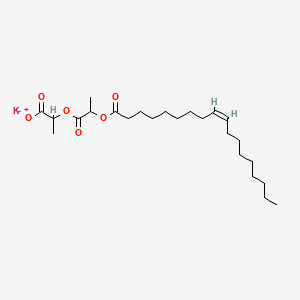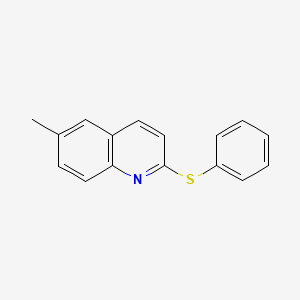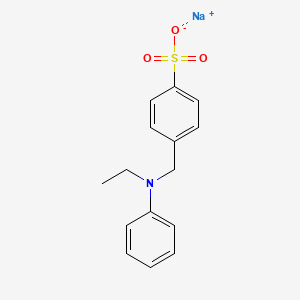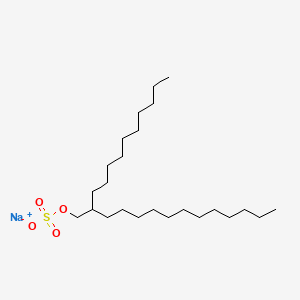
Sodium 2-decyltetradecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-decyltetradecyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. This compound is known for its ability to reduce surface tension, making it an effective agent in detergents, emulsifiers, and wetting agents. Its molecular formula is C24H49NaO4S, and it is characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-decyltetradecyl sulphate typically involves the sulfonation of 2-decyltetradecanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-decyltetradecanol is continuously fed and reacted with sulfur trioxide gas. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-decyltetradecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfate group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfate ester to the corresponding alcohol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-decyltetradecyl sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-decyltetradecyl sulphate involves its interaction with lipid molecules in cell membranes. As an anionic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in applications such as sclerotherapy, where it causes localized damage to endothelial cells, leading to vein sclerosis .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household cleaning products and personal care items.
Uniqueness: Sodium 2-decyltetradecyl sulphate is unique due to its longer alkyl chain, which provides enhanced surface-active properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and wetting properties .
Eigenschaften
CAS-Nummer |
94200-75-6 |
|---|---|
Molekularformel |
C24H49NaO4S |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
sodium;2-decyltetradecyl sulfate |
InChI |
InChI=1S/C24H50O4S.Na/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-28-29(25,26)27)21-19-17-15-12-10-8-6-4-2;/h24H,3-23H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
ZMDFLAWCHZSMAU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


